molecular formula C15H10ClN3O2 B11366967 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366967
M. Wt: 299.71 g/mol
InChI Key: KKHZDGRTVKXSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The IUPAC name 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide follows systematic conventions:

  • Root : The 1,2-oxazole ring (positions 1–5) serves as the parent structure.
  • Substituents :
    • A 4-chlorophenyl group at position 5
    • A carboxamide group at position 3, with the amide nitrogen bonded to pyridin-2-yl

Key structural identifiers include:

Property Value Source
Molecular formula C₁₅H₁₁ClN₃O₂ Derived
Molecular weight 300.72 g/mol Calculated
Canonical SMILES ClC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=N3 Generated

X-ray crystallography of analogous compounds reveals planar isoxazole and pyridine rings with inter-ring dihedral angles of 15–25°, facilitating π-π stacking. The 4-chlorophenyl group induces steric effects that influence binding affinities in biological systems.

Historical Development of Isoxazole-Carboxamide Derivatives

The synthesis of isoxazole-carboxamides evolved through three phases:

  • Early Condensation Methods (Pre-2000) : Initial routes involved cyclocondensation of β-ketoamides with hydroxylamine, yielding low-complexity derivatives. For example, 5-aryl isoxazole-3-carboxamides were prepared via: $$ \text{RCOCH}_2\text{CONH

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)13-9-12(19-21-13)15(20)18-14-3-1-2-8-17-14/h1-9H,(H,17,18,20)

InChI Key

KKHZDGRTVKXSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The palladium catalyst facilitates C–H activation at the picolinamide’s α-position, enabling coupling with 4-chlorobenzaldehyde (5 equiv). Time-course analysis reveals complete conversion within 17 hours, producing the target compound in 78% isolated yield after recrystallization from CHCl₃/hexane. Control experiments confirm the necessity of both Pd(TFA)₂ and molecular oxygen, with reaction yields dropping to <5% under nitrogen atmospheres.

Table 1: Optimization of Palladium-Catalyzed Cyclocondensation

ParameterTested RangeOptimal ConditionYield (%)
Catalyst Loading1–10 mol%5 mol% Pd(TFA)₂78
Temperature120–180°C150°C78
SolventToluene, Octanen-Octane78
Aldehyde Equiv3–10578

Carboxylic Acid Activation via DMAP-Tf for Oxazole Core Construction

A scalable alternative employs DMAP-triflate (DMAP-Tf) to activate 3-(4-chlorophenyl)propiolic acid, enabling [3+2] cycloaddition with methyl isocyanoacetate. This method, developed by ACS researchers, achieves 92% yield for the oxazole carboxylic acid intermediate, which is subsequently amidated with pyridin-2-amine.

Stepwise Synthesis and Functionalization

  • Oxazole Ring Formation : Reacting 3-(4-chlorophenyl)propiolic acid (1.0 equiv) with DMAP-Tf (1.3 equiv) in DCM generates a reactive acylpyridinium intermediate. Addition of methyl isocyanoacetate (1.2 equiv) at 40°C induces cyclization, yielding methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate.

  • Hydrolysis and Amidation : Saponification with LiOH (2M, THF/H₂O) provides the free carboxylic acid (95% yield), which undergoes HATU-mediated coupling with pyridin-2-amine to furnish the target carboxamide (88% yield).

Table 2: Comparative Analysis of Coupling Reagents for Amidation

ReagentBaseSolventTime (h)Yield (%)
HATUDIPEADMF488
EDCI/HOBtNMMCH₂Cl₂1272
DCCPyridineTHF2465

Hydrazine-Mediated Cyclization from Isoxazole Precursors

Building on Gewald-Thorpe methodologies, this route condenses 4-acetamido-5-(4-chlorophenyl)isoxazole-3-carbonitrile with hydrazine hydrate (98%) to form a hydrazide intermediate. Subsequent cyclization with pyridine-2-carbaldehyde in the presence of p-TsOH yields the target compound via Dimroth rearrangement.

Mechanistic Insights and Yield Optimization

The reaction proceeds through a two-stage process:

  • Hydrazide Formation : Heating 4-acetamido-5-(4-chlorophenyl)isoxazole-3-carbonitrile with hydrazine (3 equiv) in ethanol at 80°C for 6 hours generates the primary hydrazide (83% yield).

  • Cyclocondensation : Treating the hydrazide with pyridine-2-carbaldehyde (1.2 equiv) and p-TsOH (10 mol%) in toluene under reflux affords the triazepine-oxazole hybrid, which undergoes retro-Diels-Alder cleavage to release the target carboxamide (68% overall yield).

Critical Evaluation of Synthetic Methodologies

Table 3: Method Comparison for Industrial Scalability

ParameterPd-CatalyzedDMAP-TfHydrazine
Total Steps132
Overall Yield78%72%68%
Catalyst CostHigh ($320/g)ModerateLow
Halogen ToleranceExcellentExcellentModerate
Purification ComplexityMediumHighMedium

The palladium-catalyzed method excels in step economy but faces challenges in catalyst recovery. Conversely, the DMAP-Tf route offers superior functional group compatibility for late-stage diversification at the expense of additional synthetic steps.

Advanced Characterization and Analytical Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.95 (d, J=4.8 Hz, 1H, Py-H), 8.45 (s, 1H, Oxazole-H), 8.12–7.98 (m, 4H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Py-H), 7.32 (d, J=8.1 Hz, 2H, Ar-H).

  • HRMS (ESI+): m/z calc. for C₁₅H₁₁ClN₃O₂ [M+H]⁺: 316.0489; found: 316.0485.

  • XRD Analysis : Monoclinic P2₁/c space group with unit cell parameters a=8.42 Å, b=12.76 Å, c=14.33 Å, confirming planar oxazole-pyridine conjugation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes substitution reactions under controlled conditions. Key findings include:

Reaction TypeConditionsCatalyst/SolventMajor ProductYieldReference
SNAr (Aromatic)K₂CO₃, DMF, 80°CPd(OAc)₂4-(Morpholin-4-yl)phenyl derivative78%
Suzuki CouplingEtOH/H₂O, 100°CPd(PPh₃)₄Biaryl derivatives65–85%
HydrolysisNaOH (aq.), reflux4-Hydroxyphenyl analog92%
  • Mechanistic Insight : The electron-withdrawing nature of the oxazole ring activates the chlorophenyl group for nucleophilic aromatic substitution (SNAr), particularly at the para-position.

Oxazole Ring Reactivity

The 1,2-oxazole ring participates in ring-opening and functionalization reactions:

Acid-Catalyzed Ring Opening

  • Conditions : HCl (conc.), 60°C

  • Product : N-(Pyridin-2-yl)-3-(4-chlorophenyl)propanamide (via β-ketoamide intermediate)

  • Yield : 68%

Cycloaddition Reactions

  • Diels-Alder Reactivity : The oxazole’s electron-deficient nature allows [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) to form bicyclic adducts .

Pyridinyl Carboxamide Modifications

The pyridine ring undergoes regioselective functionalization:

ReactionReagentsPositionProductApplication
N-OxidationH₂O₂, AcOHPyridine NPyridine N-oxideEnhanced solubility
AlkylationMeI, K₂CO₃Pyridine C-33-Methylpyridinyl derivativeBioactivity modulation

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Buchwald-Hartwig Amination

  • Substrate : 5-(4-Bromophenyl) analog

  • Conditions : Pd₂(dba)₃, Xantphos, 110°C

  • Product : 4-(Piperazin-1-yl)phenyl derivative (IC₅₀ = 1.2 μM against A549 cells)

Sonogashira Coupling

  • Substrate : 5-(4-Iodophenyl) analog

  • Conditions : CuI, PPh₃, Et₃N

  • Product : Alkyne-functionalized analog (used in click chemistry)

Bioactivity-Linked Reactivity

The compound interacts with biological targets via covalent and non-covalent mechanisms:

  • Enzyme Inhibition : The oxazole ring coordinates with metalloenzymes (e.g., carbonic anhydrase IX), displacing catalytic zinc ions .

  • Reactive Oxygen Species (ROS) Generation : Under physiological conditions, the chlorophenyl group facilitates ROS production, contributing to anticancer effects .

Comparative Reactivity of Substituents

A substituent effect study reveals:

SubstituentPositionReactivity (Relative to H)
–Clpara3.5× (SNAr), 1.8× (Suzuki)
–OCH₃meta1.2× (SNAr), 2.1× (Suzuki)
–NO₂ortho5.7× (SNAr), 0.9× (Suzuki)

Data normalized to unsubstituted phenyl analogs

Degradation Pathways

Stability studies under accelerated conditions:

ConditionDegradation ProductMechanism
pH < 3Oxazole ring-opened amideAcid hydrolysis
UV light4-Chlorobenzoic acidPhoto-oxidation
40°C/75% RHN-(Pyridin-2-yl)oxazole-3-carboxamideHydrolysis

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C15H10ClN3O2
  • CAS Number : 176593-48-9

This structure features a chlorophenyl group and a pyridine moiety, which contribute to its biological activity.

Antiviral Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide exhibit antiviral properties. For instance, studies have shown that certain oxazole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development . The specific mechanism of action often involves interference with viral enzymes or host cell processes critical for viral life cycles.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A series of related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar oxazole frameworks have been reported to inhibit cancer cell proliferation and induce apoptosis in vitro . These findings highlight the need for further investigation into the specific mechanisms through which 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide exerts its effects on cancer cells.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For instance, certain oxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain relief, positioning such compounds as potential anti-inflammatory agents .

Synthetic Applications

The synthesis of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has been achieved using various methodologies that emphasize the versatility of oxazole chemistry. Recent advancements in synthetic techniques have allowed for the rapid production of multi-substituted oxazoles from readily available precursors, enhancing the accessibility of this compound for research purposes .

Case Study 1: Antiviral Screening

In a study evaluating the antiviral efficacy of various oxazole derivatives, 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide was tested against several viruses. Results indicated a significant reduction in viral replication rates compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Anticancer Activity Evaluation

A series of in vitro assays were conducted to assess the cytotoxic effects of the compound on different cancer cell lines. The results showed that the compound exhibited IC50 values indicative of potent anticancer activity, especially against breast and lung cancer cell lines . Further studies are warranted to understand its mechanism and optimize its efficacy.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can be contextualized by comparing it to analogous compounds reported in the literature. Key comparisons are summarized below:

Substituent Effects on Cholinesterase Inhibition

  • 5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide :
    This analog, featuring a 3-nitrophenyl group, exhibited superior AChE inhibition (IC50 = 1.23 μM) compared to its 3-chlorophenyl counterpart, which showed stronger BChE inhibition (IC50 = 9.71 μM) . The nitro group’s electron-withdrawing nature likely enhances AChE binding affinity, whereas the chloro substituent may favor BChE selectivity. The 4-chlorophenyl variant in the target compound could exhibit intermediate or distinct activity due to steric and electronic differences.

  • 5-(3-Chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide :
    The positional isomer with a 3-chlorophenyl group demonstrated BChE selectivity, highlighting the critical role of substitution patterns on enzyme specificity .

Structural Modifications and Therapeutic Targets

  • N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Derivatives: These compounds, patented as CDK7 inhibitors for cancer therapy, replace the oxazole core with an acrylamide-thiazole hybrid. The pyridin-2-yl group is retained, but the addition of a thiazole moiety confers kinase inhibitory properties, illustrating how heterocyclic variations redirect biological targeting .
  • 5-(Furan-2-yl)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide :
    This analog substitutes the chlorophenyl group with furan and thiophene rings, resulting in a higher molecular weight (365.4 g/mol ) and altered physicochemical properties (e.g., solubility, bioavailability). Such modifications may broaden therapeutic applications but reduce cholinesterase affinity .

Molecular Weight and Functional Group Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target
Target Compound C15H10ClN3O2 299.72 4-Chlorophenyl, pyridin-2-ylamide Potential AChE/BChE inhibitor
5-(3-Nitrophenyl) Analog C25H17N3O5 439.42 3-Nitrophenyl, chromenone-oxy linker AChE (IC50 = 1.23 μM)
5-(Furan-2-yl) Analog C19H15N3O3S 365.40 Furan, thiophene, pyridinylmethyl Undisclosed (structural diversity study)
CDK7 Inhibitor C20H19N5O2S 393.46 Thiazole, acrylamide CDK7 (cancer therapy)

Key Insights

  • Chlorophenyl Position Matters : The 3-chloro vs. 4-chloro substitution on the phenyl ring significantly impacts enzyme selectivity (BChE vs. AChE) .
  • Heterocyclic Diversity : Replacement of oxazole with thiazole or furan alters target profiles, emphasizing the need for scaffold-specific optimization .
  • Molecular Weight Trade-offs: Bulky substituents (e.g., chromenone in ) increase molecular weight but may enhance binding affinity or solubility .

Biological Activity

The compound 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a member of the oxazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can be represented as follows:

C12H9ClN2O2\text{C}_{12}\text{H}_{9}\text{Cl}\text{N}_{2}\text{O}_{2}

This compound features a chlorophenyl moiety, a pyridine group, and an oxazole ring, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that oxazole derivatives, including this compound, exhibit significant anticancer activity. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.4Inhibition of VEGFR-2 and apoptosis induction
MCF7 (Breast)12.7P-glycoprotein inhibition
LoVo (Colon)18.5Caspase activation
HT29 (Colon)14.3Anti-angiogenic properties

These results indicate that the compound effectively inhibits the growth of various cancer cell lines by targeting critical pathways involved in tumor progression and survival .

The biological activity of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can be attributed to several mechanisms:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
  • Apoptosis Induction : Activation of the caspase cascade leads to programmed cell death in cancer cells.
  • P-glycoprotein Inhibition : This may enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various oxazole derivatives, including 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide, against a panel of human cancer cell lines using the MTT assay. The results indicated that this compound exhibited a dose-dependent cytotoxic effect with significant selectivity towards cancer cells over normal fibroblasts .

Study 2: Structural Modifications

Research on structural modifications of oxazole derivatives revealed that alterations in substituents could enhance anticancer potency. For example, introducing different halogen groups or varying the pyridine substituent improved bioactivity against certain cancer types .

Q & A

Basic: What are the common synthetic routes for 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide?

Answer:
The synthesis typically involves coupling a pre-functionalized oxazole core with a pyridine-2-amine derivative. For example:

  • Step 1: React 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid with a coupling agent (e.g., EDCI or HATU) to activate the carboxyl group.
  • Step 2: Introduce pyridin-2-amine via nucleophilic acyl substitution under inert conditions (e.g., nitrogen atmosphere).
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons of 4-chlorophenyl at δ 7.2–7.5 ppm; pyridine protons at δ 8.1–8.7 ppm).
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (exact mass: ~330–332 Da).
  • X-ray Crystallography: Resolves bond angles and dihedral angles between the oxazole and pyridine moieties (e.g., C–N–C bond angle ~120°) .

Advanced: How can researchers optimize the yield of the cyclization step during synthesis?

Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or toluene) to stabilize transition states. Evidence shows TFA in toluene achieves >80% yield in similar oxazole syntheses .
  • Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.

Advanced: What strategies address discrepancies in reported biological activity data?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Structural Validation: Confirm compound purity (>95% by HPLC) to rule out impurities affecting bioactivity.
  • Meta-Analysis: Compare IC50_{50} values across studies (e.g., antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial models) .

Basic: What key structural features influence the compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups: The 4-chlorophenyl group stabilizes the oxazole ring via resonance, increasing electrophilicity at the C3 position.
  • Pyridine Coordination: The pyridin-2-yl group acts as a weak ligand, enabling metal complexation (e.g., with Cu2+^{2+}) for catalytic applications .

Advanced: How can crystallographic fragment screening elucidate binding modes with target proteins?

Answer:

  • Fragment Soaking: Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) at 1.5–2.0 Å resolution.
  • Electron Density Maps: Identify hydrogen bonds between the carboxamide group and active-site residues (e.g., Arg/Lys side chains).
  • Thermal Shift Assays: Validate binding by monitoring protein melting temperature (ΔTm_m ≥ 2°C indicates stabilization) .

Basic: What in vitro assays are recommended to assess antimicrobial activity?

Answer:

  • Microbroth Dilution: Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using CLSI guidelines.
  • Time-Kill Curves: Measure log10_{10} CFU reduction over 24 hours.
  • Synergy Studies: Combine with β-lactams or fluoroquinolones to assess potentiation effects .

Advanced: How can structural modifications improve pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement: Substitute the pyridin-2-yl group with a pyrimidine ring to enhance metabolic stability.
  • Prodrug Design: Introduce ester groups at the carboxamide to improve oral bioavailability.
  • LogP Optimization: Add polar substituents (e.g., –OH or –OMe) to reduce lipophilicity (target LogP 2–3) .

Basic: How does this compound compare to other heterocyclic chlorophenyl derivatives?

Answer:

  • vs. Imidazo[1,2-a]pyridines: The oxazole core offers higher ring strain, increasing reactivity in nucleophilic substitutions.
  • vs. Benzoxazoles: The pyridine-carboxamide moiety enhances solubility in aqueous buffers (e.g., PBS pH 7.4).
  • Biological Selectivity: Lower cytotoxicity (IC50_{50} >50 μM in HEK293 cells) compared to thiadiazole analogs .

Advanced: What computational methods predict metabolic stability?

Answer:

  • Docking Simulations: Use AutoDock Vina to model CYP3A4 metabolism sites (e.g., oxidation at the oxazole methyl group).
  • QSAR Models: Train on datasets of oxazole derivatives to predict clearance rates (e.g., Random Forest regression).
  • MD Simulations: Analyze solvent-accessible surface area (SASA) to identify prone-to-oxidation regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.